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molecular formula C14H19N5 B8320926 4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine

4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine

Cat. No. B8320926
M. Wt: 257.33 g/mol
InChI Key: WKYHUCHEQMVMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a round bottom flask are added 5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine (6.3 g, 0.02 mol) and ammonium formate (6.9 g, 0.1 mol) in EtOH, (100 mL), followed by the addition of zinc dust (4.3 g, 0.066 mol). The reaction mixture is stirred at 50° C. for 2 hours. The reaction mixture is filtered through a short pad of diatomaceous earth. The filter pad is rinsed with MeOH (50 mL) and the combined filtrate is concentrated. The residue is extracted with H2O (50 mL) and EtOAc (3×50 mL). The combined organic layer is washed with saturated NaHCO3 solution (30 mL), dried (MgSO4) and filtered. The filtrate is concentrated to afford 4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine as a dark purple solid (4.5 g, 80%). LCMS (ESMS): m/z 258.20 (M++1)
Name
5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:13]=[N:14][C:15]([NH2:18])=[N:16][CH:17]=2)=[CH:8][C:7]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>CCO.[Zn]>[NH2:18][C:15]1[N:16]=[CH:17][C:12]([C:9]2[CH:8]=[C:7]([NH2:19])[C:6]([NH:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[CH:11][CH:10]=2)=[CH:13][N:14]=1 |f:1.2|

Inputs

Step One
Name
5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine
Quantity
6.3 g
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C=C(C=C1)C=1C=NC(=NC1)N)[N+](=O)[O-]
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a short pad of diatomaceous earth
WASH
Type
WASH
Details
The filter pad is rinsed with MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with H2O (50 mL) and EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with saturated NaHCO3 solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)C=1C=C(C(=CC1)NC(C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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